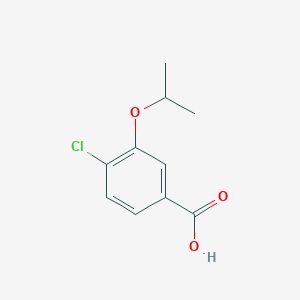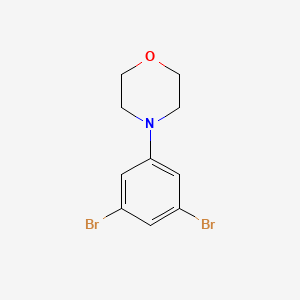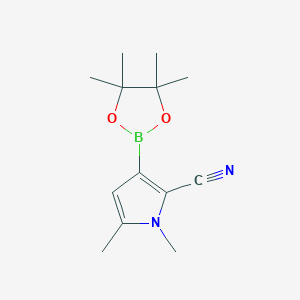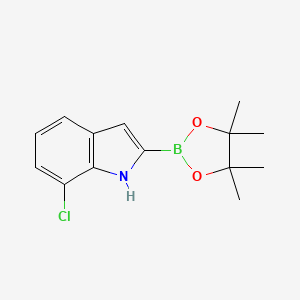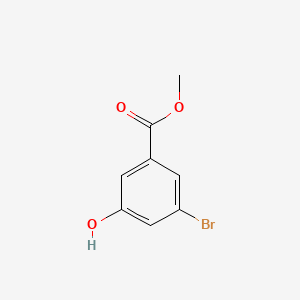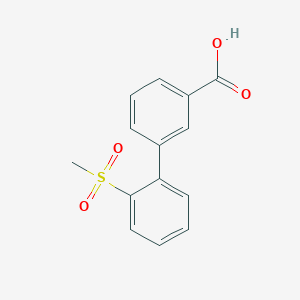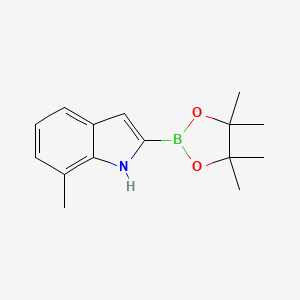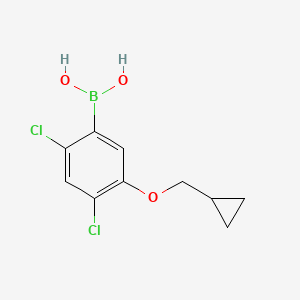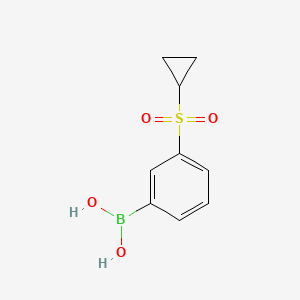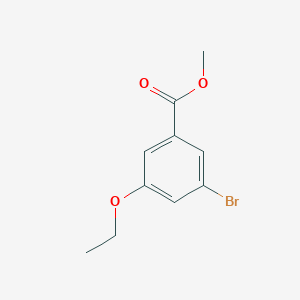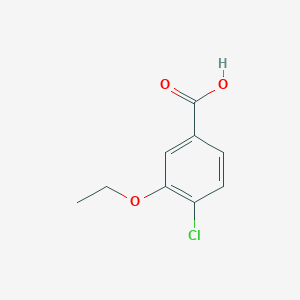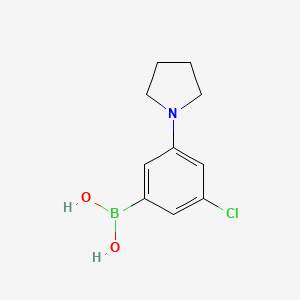
2-(Cyclopropylethynyl)benzoic acid
Übersicht
Beschreibung
2-(Cyclopropylethynyl)benzoic acid is a benzoic acid derivative with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethynyl moiety, further connected to a benzoic acid core. It is a light yellow oil with a boiling point of approximately 356.7°C and a density of 1.25 g/cm³ .
Wirkmechanismus
Target of Action
The primary targets of 2-(Cyclopropylethynyl)benzoic acid are pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . These cytokines play a crucial role in the body’s immune response, particularly in inflammation and the stimulation of acute phase reactions.
Mode of Action
This compound interacts with its targets by inhibiting the expression of TNF-α, IL-1β, and IL-6 . This inhibition results in a decrease in inflammation and potentially slows the progression of diseases where these cytokines are overexpressed.
Pharmacokinetics
Its predicted density is 125±01 g/cm3 , and its predicted boiling point is 356.7±25.0 °C
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the expression of pro-inflammatory cytokines . This could result in decreased inflammation and potentially slow the progression of diseases where these cytokines are overexpressed. It has also been suggested that this compound may have anti-tumor and anti-proliferative effects .
Biochemische Analyse
Biochemical Properties
2-(Cyclopropylethynyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of pro-inflammatory cytokines. It interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, it has been shown to interact with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of NF-κB in immune cells, thereby reducing the expression of pro-inflammatory genes . This compound also affects the metabolism of arachidonic acid, leading to decreased production of inflammatory eicosanoids . In cancer cells, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of COX and LOX enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription . These interactions result in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced cellular proliferation in cancer cells . The stability and efficacy of the compound may vary depending on the experimental conditions and the specific cell types used in the studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal irritation have been observed . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired anti-inflammatory effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of arachidonic acid. It interacts with enzymes such as COX and LOX, which are key players in the biosynthesis of prostaglandins and leukotrienes . By inhibiting these enzymes, the compound alters the metabolic flux of arachidonic acid, leading to reduced levels of pro-inflammatory eicosanoids . Additionally, it may affect other metabolic pathways related to lipid metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich compartments . This distribution pattern is crucial for its efficacy in targeting inflammatory sites and exerting its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . It may also be found in the nucleus, where it can influence gene expression by modulating transcription factors such as NF-κB . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylethynyl)benzoic acid typically involves the following steps:
Formation of Cyclopropylacetylene: Cyclopropylacetylene can be synthesized through the reaction of cyclopropylmethyl bromide with a strong base such as sodium amide in liquid ammonia.
Sonogashira Coupling Reaction: The cyclopropylacetylene is then coupled with 2-iodobenzoic acid using a palladium catalyst and copper iodide in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .
Analyse Chemischer Reaktionen
2-(Cyclopropylethynyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzoic acids, nitrobenzoic acids.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylethynyl)benzoic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Aspirin (Acetylsalicylic Acid)
- Ibuprofen
- Diclofenac
Eigenschaften
IUPAC Name |
2-(2-cyclopropylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPNHYQJXDWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313028-09-9 | |
| Record name | 2-(2-cyclopropylethynyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)
